molecular formula C18H20N4O2S2 B11013969 3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11013969
M. Wt: 388.5 g/mol
InChI Key: YYTGFOJIZYWIGD-UHFFFAOYSA-N
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Description

3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of 3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the tetrahydrobenzo[d]thiazole moiety: This can be done through nucleophilic substitution reactions where the thiazole ring is formed by reacting with suitable amines and sulfur sources.

    Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.

Chemical Reactions Analysis

3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar compounds to 3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activities. Examples include:

    Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine, which have similar core structures but different substituents.

    Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine, which share the pyrimidine ring but have different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

3-tert-butyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H20N4O2S2/c1-18(2,3)13-9-25-17-19-8-10(15(24)22(13)17)14(23)21-16-20-11-6-4-5-7-12(11)26-16/h8-9H,4-7H2,1-3H3,(H,20,21,23)

InChI Key

YYTGFOJIZYWIGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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